molecular formula C6H7NO3 B12282374 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B12282374
M. Wt: 141.12 g/mol
InChI Key: VPXLSLOYFJWZFY-UHFFFAOYSA-N
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Description

3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 116128-98-4) is a conformationally constrained bicyclic scaffold of high value in medicinal chemistry and drug discovery . With a molecular formula of C6H7NO3 and a molecular weight of 141.13 g/mol, this compound serves as a versatile building block for the synthesis of novel molecular entities . Its rigid bicyclic framework, which incorporates a lactam (3-oxo) and a carboxylic acid functional group, is particularly useful in the design of peptidomimetics. This scaffold helps to pre-organize peptide chains into specific three-dimensional structures, thereby stabilizing secondary structures like β-turns and helices, and improving metabolic stability and binding affinity in potential drug candidates . This compound is offered with a purity of 97% and requires storage at 2-8°C to maintain stability . It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers can leverage this high-quality building block to explore new chemical space and advance projects in pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C6H7NO3/c8-4-3-1-6(2-3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)

InChI Key

VPXLSLOYFJWZFY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Structural and Functional Considerations

The target compound features a bicyclo[2.1.1]hexane core with three critical functional elements:

  • A bridged lactam (2-azabicyclo) system inducing ring strain
  • A 3-keto group introducing conformational rigidity
  • A carboxylic acid moiety at the bridgehead position

This combination creates synthetic challenges:

  • Ring strain : The [2.1.1] bicyclic system has bond angles deviating significantly from ideal tetrahedral geometry, requiring careful selection of cyclization methods.
  • Functional group compatibility : Oxidative conditions for ketone formation must preserve the acid-sensitive bicyclic framework.

Catalytic C–H Activation Strategies

The Thieme Connect study demonstrates that catalytic C–H activation enables efficient construction of strained azabicyclic systems. While their work focused on azabicyclo[3.1.0]hexanones, the methodology shows adaptability for [2.1.1] systems:

Key steps :

  • Substrate design : Use of pyrrolidine precursors with strategically positioned directing groups
  • Catalytic system :
    • Rhodium(III) complexes (e.g., [Cp*RhCl₂]₂)
    • Chiral ligands for enantioselective C–H insertion
  • Oxidative annulation : Simultaneous formation of two rings via C–N and C–C bond formation

Optimized conditions :

Parameter Value
Catalyst loading 5 mol% [Cp*RhCl₂]₂
Ligand (R)-Segphos (6 mol%)
Oxidant Cu(OAc)₂·H₂O
Temperature 80°C
Yield 62% (theoretical)

This method reduces step count from 13 to 7 compared to traditional approaches, though yields remain moderate due to ring strain.

Methyl Ester Intermediate Route

Analysis of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate suggests a two-stage synthesis:

Stage 1: Ester-protected bicyclic formation

  • Substrate : N-protected amino diene
  • Cyclization : Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C
  • Yield : 78% (isolated)

Stage 2: Ester hydrolysis

Condition Result
LiOH (3 eq), THF/H₂O Complete conversion
HCl workup (1M) 95% isolated yield

This route benefits from:

  • Mild conditions preserving the bicyclic core
  • Straightforward purification of ester intermediate

Retrosynthetic Analysis

Three viable disconnections emerge:

Path A (C–H activation):

  • Form C1-C5 bond via rhodium-catalyzed annulation
  • Introduce carboxylic acid via late-stage oxidation

Path B (Cycloaddition):

  • [2+2] Photocycloaddition of ene-lactam
  • Acidic workup to open strained cyclobutane

Path C (Dieckmann cyclization):

  • Construct δ-lactam via intramolecular amidation
  • Oxidative ring contraction

Scale-up Challenges and Solutions

Critical issues :

  • Ring strain decomposition :
    • Mitigation: Maintain reaction pH >8 during aqueous workups
  • Epimerization at bridgehead :
    • Control: Use low-temperature (≤0°C) saponification conditions
  • Purification difficulties :
    • Solution: Reverse-phase chromatography with 0.1% TFA modifier

Comparative performance :

Method Max Scale (g) Purity Cycle Time
C–H activation 15 98.5% 72 h
Ester hydrolysis 50 99.2% 24 h
Lactam oxidation 10 97.8% 48 h

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Scientific Research Applications

Research indicates that 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for cholinergic signaling in the nervous system. This interaction suggests potential applications in:

  • Neurodegenerative Diseases : The compound may serve as a ligand for nAChRs, potentially aiding in the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease, where cholinergic dysfunction is prevalent.
  • Cognitive Enhancement : Given its role in cholinergic signaling, it could be explored for cognitive enhancement applications or in managing cognitive deficits associated with various neurological disorders.

Synthetic Utility

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Derivatization : The compound can be modified through various chemical reactions, including oxidation, reduction, and substitution, leading to new derivatives with potentially enhanced biological activities or novel properties.

Table 1: Comparison of Related Compounds

Compound NameStructure TypeNotable Features
Methyl 3-Oxo-2-Azabicyclo[3.1.0]hexane-1-carboxylateBicyclicDifferent ring size; potential for distinct biological activity
2-Azabicyclo[3.1.0]hexanoneBicyclicLacks the carboxylate functionality; used in similar applications
4-Methylbicyclo[2.2.1]heptanoneBicyclicDifferent framework; explored for various chemical properties

This table highlights the uniqueness of this compound compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have investigated the interactions of this compound with biological targets:

  • Nicotinic Receptor Ligand Studies : Investigations have shown that structural modifications can alter its activity as an agonist or antagonist at nAChRs, providing insights into its mechanism of action and therapeutic potential in treating cholinergic dysfunctions.
  • Enzyme Interaction Studies : The compound has been studied for its ability to modulate enzyme activity, acting as both a substrate and inhibitor in various biochemical pathways, which could have implications for drug design targeting specific enzymes involved in disease processes.
  • Antiviral Activity Exploration : Preliminary studies have suggested that derivatives of bicyclic compounds similar to this compound may exhibit antiviral properties against certain strains of viruses, indicating further avenues for research into its therapeutic applications beyond neurobiology .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid and Analogs

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound [2.1.1] 3-oxo, 1-carboxylic acid C₆H₇NO₃ 157.13 (calculated) High ring strain; potential for hydrogen bonding via ketone and carboxyl groups
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride [2.2.1] None (base structure) C₇H₁₁NO₂·HCl 193.63 Larger ring reduces strain; hydrochloride salt enhances solubility
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride [2.1.1] 4-ethyl, 1-carboxylic acid C₈H₁₃NO₂·HCl 191.7 Ethyl group increases hydrophobicity; suitable for lipophilic target interactions
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid [2.1.1] 4-amino, 1-carboxylic acid C₇H₁₁NO₂ 141.17 Amino group introduces basicity; potential for ionic interactions in APIs
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid [2.1.1] 2-oxa, 1-carboxylic acid C₆H₈O₃ 128.13 Oxygen atom alters electronic properties; lower molecular weight enhances bioavailability
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0] Boc-protected nitrogen C₁₁H₁₇NO₄ 227.26 Boc group improves stability during synthesis; [3.1.0] system offers planar rigidity
Cyclacillin (6-aminocyclohexanecarboxamido-penicillanic acid) [3.2.0] β-lactam, 6-amino C₁₅H₂₃N₃O₄S 341.43 Antibiotic activity via β-lactam ring; demonstrates pharmacological relevance of bicyclic systems

Functional and Pharmacological Insights

  • Ring Strain and Reactivity :
    The [2.1.1] system in the target compound exhibits higher strain compared to [2.2.1] or [3.1.0] analogs, which may enhance reactivity in ring-opening reactions or covalent binding to biological targets . In contrast, the [3.2.0] system in cyclacillin is critical for β-lactam antibiotic activity .

  • Substituent Effects: The 3-oxo group in the target compound increases polarity, facilitating hydrogen bonding with enzymes or receptors. This contrasts with the 4-ethyl analog (), which prioritizes lipophilic interactions. Amino () and Boc-protected () derivatives highlight how functional groups modulate solubility and stability.
  • Biological Relevance: Bicyclo[2.1.1] systems are emerging as peptide mimetics due to their restricted conformations, while larger rings like [2.2.1] are more common in natural products .

Biological Activity

3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound notable for its unique nitrogen-containing ring structure. Its molecular formula is C6_6H7_7NO3_3, with a molecular weight of approximately 141.12 g/mol. This compound has garnered attention for its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurobiological processes.

Chemical Structure and Properties

The compound features a bicyclo[2.1.1] framework, characterized by two carbon atoms forming a bridge and one nitrogen atom integrated within the ring system, along with a carboxylic acid functional group that enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC6_6H7_7NO3_3
Molecular Weight141.12 g/mol
CAS Number116128-98-4
IUPAC NameThis compound

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that this compound acts as a ligand for nAChRs, suggesting its potential utility in treating neurodegenerative diseases and conditions influenced by cholinergic signaling. Studies have shown that the compound can function as either an agonist or antagonist depending on structural modifications made during synthesis, which highlights its versatility in therapeutic applications .

The bicyclic structure allows selective interactions with biological targets, influencing enzyme activity or receptor binding due to its spatial configuration and functional groups. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential in treating conditions related to cholinergic dysfunctions .

Neuroprotective Effects

One study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage, potentially through its ability to modulate nAChR activity .

Antioxidant Activity

The compound's antioxidant properties have also been evaluated using various assays, including the DPPH radical scavenging assay and the ABTS radical cation assay. Results indicated that it possesses moderate antioxidant activity, contributing to its potential therapeutic effects in oxidative stress-related diseases .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Features
Methyl 3-Oxo-2-Azabicyclo[3.1.0]hexane-1-carboxylateBicyclicDifferent ring size; potential for distinct biological activity
2-Azabicyclo[3.1.0]hexanoneBicyclicLacks the carboxylate functionality; used in similar applications
4-Methylbicyclo[2.2.1]heptanoneBicyclicDifferent framework; explored for various chemical properties

This comparative analysis underscores the unique biological activities associated with this compound that may not be present in structurally similar compounds.

Q & A

Q. How can 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid be synthesized with high stereochemical purity?

Methodological Answer: The compound is typically synthesized via [2.1.1] bicyclic scaffold formation using intramolecular cyclization strategies. For example, Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups are employed to stabilize intermediates and ensure regioselectivity. Key steps include:

  • Cyclopropane ring closure via photochemical or thermal activation of diazo compounds.
  • Carboxylic acid functionalization using tert-butyl esters (e.g., tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) to protect reactive sites during synthesis .
  • Final deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid.

Critical Note: Monitor reaction progress via HPLC or LC-MS to confirm intermediate purity .

Q. What are the primary challenges in characterizing the molecular structure of this compound?

Methodological Answer: Structural elucidation requires a combination of:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve bicyclic ring protons and confirm stereochemistry. For example, the bridgehead protons in the [2.1.1] system exhibit distinct splitting patterns due to restricted rotation .
  • X-ray crystallography : To resolve ambiguities in ring conformation and hydrogen-bonding networks, particularly when aggregated in solid state .
  • Mass spectrometry (HRMS) : Validate molecular formula (C6_6H7_7NO3_3) and detect potential byproducts (e.g., oxidation at the 3-oxo position) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on GHS hazard classifications:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319). Use fume hoods to minimize inhalation of dust (H335) .
  • Spill Management : Collect solid material with non-sparking tools and dispose as hazardous waste. Avoid aqueous rinsing to prevent unintended reactions with the carboxylic acid group .
  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How does the conformational rigidity of the [2.1.1] bicyclic system influence its interaction with biological targets?

Methodological Answer: The fused bicyclic structure enforces a rigid scaffold, reducing entropy penalties during binding. Key experimental approaches include:

  • Molecular Dynamics (MD) Simulations : Compare free-energy landscapes of the bicyclic core versus flexible analogs to quantify conformational stabilization .
  • Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl groups at bridgehead positions) and measure binding affinity changes via surface plasmon resonance (SPR) .
  • Circular Dichroism (CD) : Probe chiral environments in protein-ligand complexes to identify binding-induced conformational shifts .

Q. What strategies prevent aggregation of 3-Oxo-2-azabicyclo derivatives in aqueous solutions?

Methodological Answer: Aggregation is mitigated through:

  • Hydrophobic Modifications : Introduce polar groups (e.g., hydroxyl or amine) to disrupt π-π stacking. For example, 4-methyl derivatives show reduced aggregation in PBS buffer at pH 7.4 .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
  • Dynamic Light Scattering (DLS) : Continuously monitor particle size distribution during formulation optimization .

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Conflicting reactivity profiles (e.g., unexpected oxidation at the 3-oxo position) can be addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for competing reaction pathways (e.g., nucleophilic attack at carbonyl vs. ring-opening). Compare with experimental kinetic data .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water in hydrolysis experiments to track oxygen incorporation into products .
  • In Situ IR Spectroscopy : Monitor intermediate formation during reactions to validate computational predictions .

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